molecular formula C18H17BrClN3O2 B11552889 2-[(2-bromo-4-chlorophenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)

2-[(2-bromo-4-chlorophenyl)amino]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide (non-preferred name)

Cat. No.: B11552889
M. Wt: 422.7 g/mol
InChI Key: DFJYLLLOIKBGSB-LSHDLFTRSA-N
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Description

2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with 5-chlorosalicylaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinone derivatives, while substitution of halogen atoms could result in various substituted phenyl derivatives.

Scientific Research Applications

2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromo-4-chlorophenyl)amino]-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H17BrClN3O2

Molecular Weight

422.7 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17BrClN3O2/c1-2-4-12-5-3-6-13(18(12)25)10-22-23-17(24)11-21-16-8-7-14(20)9-15(16)19/h2-3,5-10,21,25H,1,4,11H2,(H,23,24)/b22-10+

InChI Key

DFJYLLLOIKBGSB-LSHDLFTRSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)O

Origin of Product

United States

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